acetic acid;(4S)-4-[[2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(E)-hex-3-enoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Catalog No.
S1769705
CAS No.
901758-09-6
M.F
C221H366N72O67S.(C2H4O2)x
M. Wt
5195.877
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
acetic acid;(4S)-4-[[2-[[(2S)-5-amino-2-[[(2S)-5-a...

CAS Number

901758-09-6

Product Name

acetic acid;(4S)-4-[[2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(E)-hex-3-enoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

IUPAC Name

acetic acid;(4S)-4-[[2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(E)-hex-3-enoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C221H366N72O67S.(C2H4O2)x

Molecular Weight

5195.877

InChI

InChI=1S/C221H366N72O67S.C2H4O2/c1-25-28-30-53-163(308)260-145(92-120-54-58-122(299)59-55-120)198(343)255-116(21)179(324)276-150(96-169(316)317)199(344)256-117(22)180(325)291-172(111(16)26-2)214(359)284-147(91-119-43-31-29-32-44-119)206(351)293-174(118(23)298)215(360)285-149(95-162(230)307)205(350)289-155(104-297)210(355)280-146(93-121-56-60-123(300)61-57-121)203(348)267-130(51-41-83-248-220(240)241)186(331)266-126(46-34-36-78-223)197(342)290-171(110(14)15)212(357)283-141(87-106(6)7)183(328)252-100-166(311)258-133(63-70-157(225)302)190(335)278-144(90-109(12)13)202(347)288-152(101-294)208(353)257-115(20)178(323)262-128(49-39-81-246-218(236)237)185(330)265-125(45-33-35-77-222)189(334)277-143(89-108(10)11)201(346)279-142(88-107(8)9)200(345)272-137(66-73-160(228)305)195(340)282-151(97-170(318)319)207(352)292-173(112(17)27-3)213(358)274-139(76-85-361-24)196(341)287-153(102-295)209(354)268-131(52-42-84-249-221(242)243)187(332)270-135(64-71-158(226)303)192(337)269-132(62-69-156(224)301)182(327)251-99-165(310)259-134(67-74-167(312)313)191(336)286-154(103-296)211(356)281-148(94-161(229)306)204(349)273-136(65-72-159(227)304)193(338)271-138(68-75-168(314)315)194(339)264-124(47-37-79-244-216(232)233)181(326)250-98-164(309)253-113(18)176(321)261-127(48-38-80-245-217(234)235)184(329)254-114(19)177(322)263-129(50-40-82-247-219(238)239)188(333)275-140(175(231)320)86-105(4)5;1-2(3)4/h28-32,43-44,54-61,105-118,124-155,171-174,294-300H,25-27,33-42,45-53,62-104,222-223H2,1-24H3,(H2,224,301)(H2,225,302)(H2,226,303)(H2,227,304)(H2,228,305)(H2,229,306)(H2,230,307)(H2,231,320)(H,250,326)(H,251,327)(H,252,328)(H,253,309)(H,254,329)(H,255,343)(H,256,344)(H,257,353)(H,258,311)(H,259,310)(H,260,308)(H,261,321)(H,262,323)(H,263,322)(H,264,339)(H,265,330)(H,266,331)(H,267,348)(H,268,354)(H,269,337)(H,270,332)(H,271,338)(H,272,345)(H,273,349)(H,274,358)(H,275,333)(H,276,324)(H,277,334)(H,278,335)(H,279,346)(H,280,355)(H,281,356)(H,282,340)(H,283,357)(H,284,359)(H,285,360)(H,286,336)(H,287,341)(H,288,347)(H,289,350)(H,290,342)(H,291,325)(H,292,352)(H,293,351)(H,312,313)(H,314,315)(H,316,317)(H,318,319)(H4,232,233,244)(H4,234,235,245)(H4,236,237,246)(H4,238,239,247)(H4,240,241,248)(H4,242,243,249);1H3,(H,3,4)/b30-28+;/t111-,112-,113-,114-,115-,116-,117-,118+,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,171-,172-,173-,174-;/m0./s1

InChI Key

LAJZPRPPHHRDIK-BCEXXFMNSA-N

SMILES

CCC=CCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N.CC(=O)O

Synonyms

TH 9507; TH 9507 acetate; egrifta; tesamorelin; TH-9507; TH9507

Mechanism of Action

Tesamorelin acetate is a synthetic analog of Growth Hormone Releasing Factor (GHRH). It mimics the natural hormone's function by stimulating the pituitary gland to release growth hormone (GH) []. This increase in GH levels subsequently leads to a rise in Insulin-like Growth Factor 1 (IGF-1) which impacts various metabolic processes [].

Application in HIV-Associated Lipodystrophy

Tesamorelin's primary application in research has been focused on HIV-associated lipodystrophy, a metabolic complication caused by certain antiretroviral medications. This condition leads to abnormal fat distribution, with fat loss in the extremities and facial regions and excess fat accumulation in the abdomen []. Studies have shown that tesamorelin acetate can effectively reduce visceral adipose tissue (VAT) in HIV patients with lipodystrophy [, ].

Potential Benefits Beyond Lipodystrophy

Research is ongoing to explore the potential benefits of tesamorelin acetate in other conditions. Some studies suggest that it may improve insulin sensitivity, liver function, and bone mineral density in patients with HIV [, ]. However, more research is needed to confirm these findings and establish the long-term safety and efficacy of tesamorelin for these purposes.

The compound is a complex derivative of acetic acid, specifically a highly substituted amino acid with multiple functional groups and stereocenters. Acetic acid, or ethanoic acid, has the chemical formula CH3COOH\text{CH}_3\text{COOH}. It is a simple carboxylic acid that serves as a fundamental building block in organic chemistry and biochemistry. The structure of acetic acid consists of a methyl group (CH3\text{CH}_3) attached to a carboxyl group (COOH\text{COOH}).

The compound described appears to be an intricate peptide or amino acid derivative, characterized by numerous amino and carboxyl groups, suggesting potential biological activity and applications in medicinal chemistry. The extensive branching and stereochemistry indicate that it may play a role in complex biochemical pathways.

Tesamorelin acetate acts by mimicking the action of natural GHRH. It binds to GHRH receptors on the pituitary gland, stimulating the release of growth hormone (GH) []. GH, in turn, stimulates the production of insulin-like growth factor 1 (IGF-1) in the liver []. IGF-1 plays a role in various metabolic processes, including fat metabolism. In the context of HIV-associated lipodystrophy, the increased IGF-1 levels are believed to promote lipolysis (fat breakdown) in the abdomen, leading to a reduction of excess fat [].

Acetic acid undergoes several typical reactions associated with carboxylic acids:

  • Decomposition: When heated above 440°C, acetic acid decomposes into methane and carbon dioxide or ketene and water:
    CH3COOH+HeatCO2+CH4\text{CH}_3\text{COOH}+\text{Heat}\rightarrow \text{CO}_2+\text{CH}_4
    or
    \text{CH}_3\text{COOH}+\text{Heat}\rightarrow \text{H}_2\text{C}=\text{C}=O+\text{H}_2\text{O}$$[1][2].
  • Neutralization: It reacts with bases to form salts (acetates), such as:
    \text{CH}_3\text{COOH}+\text{KOH}\rightarrow \text{CH}_3\text{COOK}+\text{H}_2\text{O}$$[4].
  • Reactions with Carbonates: Acetic acid reacts with carbonates to produce carbon dioxide:
    2\text{CH}_3\text{COOH}+\text{Na}_2\text{CO}_3\rightarrow 2\text{CH}_3\text{COONa}+\text{CO}_2+\text{H}_2\text{O}$$[1].

These reactions highlight the reactivity of acetic acid as both an acid and a nucleophile, facilitating further derivatization of more complex compounds.

Acetic acid plays significant roles in biological systems. It is involved in metabolic processes, particularly in the formation of acetyl-CoA, which is crucial for energy production and biosynthetic pathways. The compound's derivatives often exhibit biological activity, including antimicrobial properties and roles as signaling molecules. The complex acetic acid derivative described may interact with various biological targets due to its multiple functional groups, potentially influencing enzyme activity or receptor interactions.

The primary industrial method for synthesizing acetic acid is through the carbonylation of methanol:

  • Methanol reacts with hydrogen iodide to form methyl iodide.
    \text{CH}_3\text{OH}+\text{HI}\rightarrow \text{CH}_3\text{I}+\text{H}_2\text{O}
  • Methyl iodide then reacts with carbon monoxide to yield acetyl iodide.
    \text{CH}_3\text{I}+\text{CO}\rightarrow \text{CH}_3\text{COI}
  • Finally, acetyl iodide hydrolyzes to produce acetic acid.
    \text{CH}_3\text{COI}+\text{H}_2\text{O}\rightarrow \text{CH}_3\text{COOH}+\text{HI}$$[2][4].

Other methods include the oxidation of acetaldehyde and fermentation processes using certain bacteria that convert sugars directly into acetic acid .

Acetic acid is widely utilized in various industries:

  • Food Industry: As a preservative and flavoring agent (vinegar).
  • Chemical Industry: As a precursor for the synthesis of various chemicals, including acetic anhydride and acetate esters.
  • Pharmaceuticals: In the production of drugs and as a solvent for drug formulation.
  • Textiles: Used in dyeing processes.

The complex derivative may have specialized applications in pharmaceuticals, particularly in drug design due to its structural complexity.

Studies on acetic acid's interactions often focus on its ability to form complexes with metals and its role as a ligand in coordination chemistry. Its derivatives may exhibit enhanced interactions with biological macromolecules due to their multiple functional groups. Research into the specific interactions of the described compound could reveal potential therapeutic targets or mechanisms of action.

Several compounds share structural similarities with acetic acid derivatives, including:

  • Lactic Acid: A hydroxycarboxylic acid involved in energy metabolism.
  • Propanoic Acid: A carboxylic acid used as a food preservative.
  • Citric Acid: A tricarboxylic acid important in metabolic pathways.
CompoundStructureKey Features
Lactic AcidCH_3CHOHCOOHHydroxy group; involved in fermentation
Propanoic AcidCH_3CH_2COOHSimple carboxylic; used as a preservative
Citric AcidC_6H_8O_7Three carboxyl groups; key metabolic intermediate

The uniqueness of the described compound lies in its extensive branching and multiple amino substitutions, setting it apart from simpler carboxylic acids and their derivatives.

Purity

98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Sequence

YADAIFTNSYRKVLGQLSARKLLQDIMSRQQGESNQERGARARL

Related CAS

218949-48-5; 775305-79-8; 804475-66-9

Dates

Modify: 2024-04-14
1: Grunfeld C, Dritselis A, Kirkpatrick P. Tesamorelin. Nat Rev Drug Discov. 2011;10(2):95‐96. doi:10.1038/nrd3362
2: Clinical Review Report: Tesamorelin (Egrifta). Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2016.
3: Tesamorelin. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012.
4: Stanley TL, Fourman LT, Feldpausch MN, et al. Effects of tesamorelin on non-alcoholic fatty liver disease in HIV: a randomised, double-blind, multicentre trial. Lancet HIV. 2019;6(12):e821‐e830. doi:10.1016/S2352-3018(19)30338-8
5: Adrian S, Scherzinger A, Sanyal A, et al. The Growth Hormone Releasing Hormone Analogue, Tesamorelin, Decreases Muscle Fat and Increases Muscle Area in Adults with HIV. J Frailty Aging. 2019;8(3):154‐159. doi:10.14283/jfa.2018.45
6: Dhillon S. Tesamorelin: a review of its use in the management of HIV-associated lipodystrophy. Drugs. 2011;71(8):1071‐1091. doi:10.2165/11202240-000000000-00000
7: Spooner LM, Olin JL. Tesamorelin: a growth hormone-releasing factor analogue for HIV-associated lipodystrophy. Ann Pharmacother. 2012;46(2):240‐247. doi:10.1345/aph.1Q629
8: Audsley J, Sasadeusz J, Lewin SR. Tesamorelin, liver fat, and NAFLD in the setting of HIV. Lancet HIV. 2019;6(12):e808‐e809. doi:10.1016/S2352-3018(19)30331-5
9: González-Sales M, Barrière O, Tremblay PO, et al. Population pharmacokinetic analysis of tesamorelin in HIV-infected patients and healthy subjects. Clin Pharmacokinet. 2015;54(3):285‐294. doi:10.1007/s40262-014-0202-x
10: Makimura H, Murphy CA, Feldpausch MN, Grinspoon SK. The effects of tesamorelin on phosphocreatine recovery in obese subjects with reduced GH. J Clin Endocrinol Metab. 2014;99(1):338‐343. doi:10.1210/jc.2013-3436

Explore Compound Types